molecular formula C42H56N6O9S B10815418 (3R,20R,24R,28S,34E,36S,38R,41S)-9-methoxy-N-(1-methylcyclopropyl)sulfonyl-26,40,42-trioxo-4,25-dioxa-1,6,13,27,39-pentazaheptacyclo[26.13.1.13,41.05,14.07,12.020,24.036,38]tritetraconta-5,7(12),8,10,13,34-hexaene-38-carboxamide CAS No. 1263814-52-3

(3R,20R,24R,28S,34E,36S,38R,41S)-9-methoxy-N-(1-methylcyclopropyl)sulfonyl-26,40,42-trioxo-4,25-dioxa-1,6,13,27,39-pentazaheptacyclo[26.13.1.13,41.05,14.07,12.020,24.036,38]tritetraconta-5,7(12),8,10,13,34-hexaene-38-carboxamide

Cat. No.: B10815418
CAS No.: 1263814-52-3
M. Wt: 821.0 g/mol
InChI Key: BLFKRFGLQFYXDF-WAZRELCSSA-N
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Description

MK-6325 is a small-molecule drug initially developed by Merck Sharp & Dohme Corp. It falls into the category of NS3/NS4A inhibitors. These inhibitors target the hepatitis C virus serine protease, specifically the NS3/NS4A complex. The compound is currently in the highest research and development stage, with its global status marked as “Pending” .

Chemical Reactions Analysis

MK-6325 may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain proprietary information. Major products formed from these reactions would depend on the specific transformations involved.

Scientific Research Applications

    Medicine: As an NS3/NS4A inhibitor, it could be explored for treating hepatitis C infections.

    Biology: Researchers may investigate its impact on viral replication and host-pathogen interactions.

    Chemistry: Understanding its chemical properties and reactivity can aid drug design.

    Industry: Pharmaceutical companies may use MK-6325 as a lead compound for antiviral drug development.

Mechanism of Action

The compound’s mechanism of action lies in inhibiting the NS3/NS4A protease. By disrupting this viral enzyme, MK-6325 interferes with the processing of viral polyproteins, ultimately inhibiting viral replication.

Comparison with Similar Compounds

While detailed comparisons are limited due to proprietary data, MK-6325’s uniqueness likely stems from its specific binding interactions with the NS3/NS4A protease. Similar compounds in this class include other NS3/NS4A inhibitors, such as grazoprevir and simeprevir .

Properties

CAS No.

1263814-52-3

Molecular Formula

C42H56N6O9S

Molecular Weight

821.0 g/mol

IUPAC Name

(3R,20R,24R,28S,34E,36S,38R,41S)-9-methoxy-N-(1-methylcyclopropyl)sulfonyl-26,40,42-trioxo-4,25-dioxa-1,6,13,27,39-pentazaheptacyclo[26.13.1.13,41.05,14.07,12.020,24.036,38]tritetraconta-5,7(12),8,10,13,34-hexaene-38-carboxamide

InChI

InChI=1S/C42H56N6O9S/c1-41(20-21-41)58(53,54)47-39(51)42-24-27(42)14-8-4-3-5-9-16-32-38(50)48-25-29(23-34(48)36(49)46-42)56-37-31(43-30-19-18-28(55-2)22-33(30)44-37)15-10-6-7-12-26-13-11-17-35(26)57-40(52)45-32/h8,14,18-19,22,26-27,29,32,34-35H,3-7,9-13,15-17,20-21,23-25H2,1-2H3,(H,45,52)(H,46,49)(H,47,51)/b14-8+/t26-,27-,29-,32+,34+,35-,42-/m1/s1

InChI Key

BLFKRFGLQFYXDF-WAZRELCSSA-N

Isomeric SMILES

CC1(CC1)S(=O)(=O)NC(=O)[C@@]23C[C@H]2/C=C/CCCCC[C@H]4C(=O)N5C[C@@H](C[C@H]5C(=O)N3)OC6=NC7=C(C=CC(=C7)OC)N=C6CCCCC[C@@H]8CCC[C@H]8OC(=O)N4

Canonical SMILES

CC1(CC1)S(=O)(=O)NC(=O)C23CC2C=CCCCCCC4C(=O)N5CC(CC5C(=O)N3)OC6=NC7=C(C=CC(=C7)OC)N=C6CCCCCC8CCCC8OC(=O)N4

Origin of Product

United States

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